
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring, with a formyl group at the 3-position and a methyl group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the N-benzylated indole derivative with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Substitution: Benzyl bromide, potassium carbonate (K2CO3), solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It can be used as a probe to study the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: The compound can be used in chemical biology to investigate the mechanisms of action of indole-based drugs and their effects on cellular processes.
Material Science: Indole derivatives, including this compound, can be used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group at the 3-position of the indole ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function . The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The compound may also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
N-benzyl-2-(3-carboxy-2-methyl-1H-indol-1-yl)acetamide: Contains a carboxylic acid group instead of a formyl group, which may alter its solubility and interaction with biological targets.
N-benzyl-2-(3-hydroxymethyl-2-methyl-1H-indol-1-yl)acetamide: Contains a hydroxymethyl group instead of a formyl group, which may affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-9-5-6-10-18(16)21(14)12-19(23)20-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVXSTQCTSGPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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